Product packaging for But-3-yn-2-ylbenzene(Cat. No.:CAS No. 4544-28-9)

But-3-yn-2-ylbenzene

Cat. No.: B1296858
CAS No.: 4544-28-9
M. Wt: 130.19 g/mol
InChI Key: PMZSDQGYELHPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

But-3-yn-2-ylbenzene, with the CAS number 4544-28-9 and molecular formula C10H10, is a phenyl-substituted alkyne of significant interest in advanced chemical and combustion research . Its molecular structure, featuring a benzene ring attached to a but-3-yn-2-yl chain, provides a unique model compound for studying reaction kinetics. This compound is particularly valuable for investigating hydrogen atom abstraction from propargyl C-H sites by radicals such as hydrogen (H) and hydroxyl (OH), which are critical steps in the formation of soot and polycyclic aromatic hydrocarbons (PAHs) during combustion processes . The presence of both the phenyl group and the alkyne functionality in its structure makes it an ideal subject for understanding the interplay of different reactive sites and the electron-withdrawing inductive effects that influence transition state stability and reaction pathways . As a specialty chemical, it is offered with a purity of 95% and must be stored appropriately . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not approved for diagnostic, therapeutic, or personal use, nor for any human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10 B1296858 But-3-yn-2-ylbenzene CAS No. 4544-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-yn-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h1,4-9H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZSDQGYELHPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341741
Record name (1-Methyl-2-propynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4544-28-9
Record name (1-Methyl-2-propynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for But 3 Yn 2 Ylbenzene and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis stands as a cornerstone for the construction of the but-3-yn-2-ylbenzene framework. These methods provide powerful tools for forging carbon-carbon bonds with a high degree of control over the reaction's outcome.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysts are particularly prominent in the synthesis of this compound and its analogs. Their versatility allows for a range of coupling strategies to be employed, each offering unique advantages in terms of substrate scope and reaction conditions.

The Sonogashira cross-coupling reaction is a fundamental method for the synthesis of enynes, which are characteristic features of this compound derivatives. sioc-journal.cn This reaction typically involves the coupling of a vinyl halide with a terminal alkyne, facilitated by a palladium-copper catalyst system. sioc-journal.cn An alternative and highly valuable approach involves the cross-coupling of a terminal alkene with a haloalkyne. sioc-journal.cn

A notable application of this methodology is the synthesis of 1-fluoro-4-(4-phenylbut-3-yn-2-yl)benzene, which has been achieved with a 62% yield. sustech.edu.cn The reaction of iodobenzene (B50100) with phenylacetylene (B144264) serves as a model for optimizing Sonogashira coupling conditions, with studies investigating variables such as catalyst amount, base, solvent, and temperature. mdpi.com Efficient and general catalytic systems have been developed for the cross-coupling of a wide array of alkenes and bromoalkynes without the need for stabilizing ligands or special additives. sioc-journal.cn For instance, using 5 mol% Pd(OAc)2 and 2.5 equiv. K2CO3 in DMF at 80 °C for 2 hours has proven effective for arylalkene compounds. sioc-journal.cn

The Sonogashira reaction is not only limited to the direct synthesis of the this compound core but is also instrumental in the preparation of more complex structures. For example, it has been used in the synthesis of asymmetrically substituted enediynes fused to heterocyclic systems like benzothiophene, benzofuran, and indole. spbu.ru This involves an initial iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes to create 2-ethynyl-3-iodoheteroindenes, which are then subjected to a second Sonogashira coupling with various acetylenes. spbu.ru

ReactantsCatalyst SystemProductYield (%)
1-(1-Bromovinyl)-4-fluorobenzene, PhenylacetylenePd(OAc)2, K2CO31-Fluoro-4-(4-phenylbut-3-yn-2-yl)benzene62
Iodobenzene, PhenylacetylenePdCl2, K2CO3DiphenylacetyleneGood
Alkenes, BromoalkynesPd(OAc)2, K2CO3Functionalized 1,3-enynesGood to Excellent
2-Ethynyl-3-iodoheteroindenes, AcetylenesPd(PPh3)4/CuI or Pd(PPh3)2Cl2/CuIAsymmetrically substituted enediynesVarious

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon single bonds by reacting an organoboron species with an organohalide. wikipedia.orgyonedalabs.com This reaction is widely utilized for synthesizing a variety of organic compounds, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves an oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.comlibretexts.org

In the context of synthesizing derivatives related to this compound, the Suzuki-Miyaura coupling can be employed to introduce specific alkyl groups. For instance, the synthesis of molecules containing a but-3-enyl group can be achieved through the Grignard addition of but-3-enylmagnesium bromide to an appropriate benzaldehyde (B42025) derivative. acs.org

Furthermore, the introduction of sterically demanding groups like isopropyl substituents can be accomplished using Suzuki-Miyaura coupling. Efficient coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids, such as isopropylboronic acid, has been achieved using a Pd-AntPhos catalyst system. rsc.org However, when coupling isopropylboronic acid with 2-bromo-1,3,5-trimethylbenzene, the major product observed was the n-propyl substituted arene, indicating potential isomerization-coupling side reactions under certain conditions. rsc.org

Reactant 1Reactant 2Catalyst SystemProduct Feature
Organoboron SpeciesOrganohalidePalladium complex, BaseC-C single bond
3,4,5-trimethoxybenzaldehydeBut-3-enylmagnesium bromideNot specifiedBut-3-enyl group
Di-ortho-substituted aryl halideSecondary alkylboronic acidPd-AntPhosIsopropyl group

A sophisticated strategy for the synthesis of 1,3-enynes involves a palladium-catalyzed process that includes a 1,4-palladium migration. This methodology allows for the stereoselective synthesis of multi-substituted 1,3-enynes in good to excellent yields and regioselectivities. researchgate.netresearchgate.net The reaction cascade typically involves bromo-functionalized gem-diaryl ethylenes and propargylic alcohols.

The key step is an aryl to vinyl 1,4-palladium migration, which can be followed by a copper-free Sonogashira coupling sequence. researchgate.netresearchgate.net The use of additives, such as 2-FC6H4OH, has been shown to enhance the reaction efficiency by accelerating this crucial migration step. Mechanistic studies suggest that the cleavage of the olefinic C-H bond may not be the rate-determining step in this catalytic cycle. This approach provides a direct and rapid method for accessing a diverse range of synthetically valuable 1,3-enynes under mild conditions.

Reactant 1Reactant 2Key ProcessOutcome
Bromo-functionalized gem-diaryl ethylenesPropargylic alcohols1,4-Palladium migrationDiverse 1,3-enynes
Alkenyl bromoarenesTerminal alkynes1,4-Palladium migration/Sonogashira couplingMulti-substituted 1,3-enynes

Palladium catalysts can facilitate the cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. core.ac.uk This process is a powerful tool for constructing aromatic rings from simpler alkyne precursors. The generally accepted mechanism involves the coordination of two alkyne molecules to the palladium center, followed by a coupling reaction to form a metallacyclopentadiene intermediate. A subsequent insertion or addition of a third alkyne molecule leads to a six-carbon metallacycle, which then undergoes reductive elimination to form the benzene ring. core.ac.uk

This methodology has been applied to the synthesis of triphenylenes through the palladium-catalyzed trimerization of arynes, which can bear both electron-donating and electron-accepting substituents. nih.gov While direct examples of the cyclotrimerization of this compound itself are not prevalent in the provided context, the principle extends to its analogues. For example, cobalt-catalyzed [2+2+2] cyclotrimerization of diynes with various alkynes is a key step in the total synthesis of (±)-allocolchicine and its analogues. acs.org This demonstrates the potential for using this compound analogues in similar cycloaddition reactions to generate complex polycyclic aromatic systems. The scope of such reactions can be broad, allowing for the synthesis of a variety of star-shaped molecules and other complex architectures. rsc.org

Reactant(s)CatalystReaction TypeProduct Type
AlkynesPalladium speciesCyclotrimerizationSubstituted benzenes
ArynesPalladium complexTrimerizationTriphenylenes
Diynes and AlkynesCpCo(CO)2[2+2+2] CyclotrimerizationPolycyclic aromatic compounds
Regio- and Stereoselective Palladium Migration in Enynes Synthesis

Copper-Catalyzed Alkyne Functionalization

Copper catalysis offers a complementary approach to palladium for the functionalization of alkynes, including those within this compound frameworks. Copper catalysts are involved in a variety of transformations, from coupling reactions to cycloadditions.

The Sonogashira coupling, while predominantly palladium-catalyzed, often utilizes a copper(I) co-catalyst. mdpi.com However, copper can also play a primary catalytic role. For instance, a copper-catalyzed, silver-mediated formal [3+2] cycloaddition of simple alkynes with β-ketoesters has been developed to produce highly functionalized furans. dicp.ac.cn This reaction proceeds through a propargylic C(sp3)–H functionalization strategy. dicp.ac.cn

Furthermore, copper(I) catalysts have been employed in asymmetric 1,3-dipolar cycloadditions of 1,3-enynes, such as but-3-en-1-yn-1-ylbenzene, with azomethine ylides to generate chiral pyrrolidines. nih.gov In some instances, copper-catalyzed multicomponent cascade reactions involving enynes like (E)-but-1-en-3-yn-1-ylbenzene can lead to the formation of complex cyclic structures through processes like 12π electrocyclization. chinesechemsoc.org These examples highlight the versatility of copper catalysis in manipulating the alkyne functionality to construct diverse molecular architectures.

Reactant 1Reactant 2Catalyst SystemReaction TypeProduct
Simple alkynesβ-ketoestersCuI, 1,10-phenanthroline, Ag2CO3[3+2] CycloadditionFunctionalized furans
But-3-en-1-yn-1-ylbenzeneAzomethine ylidesCopper(I) complex1,3-Dipolar cycloadditionChiral pyrrolidines
(E)-but-1-en-3-yn-1-ylbenzeneAldehyde, AmineCu(OTf)2Multicomponent cascadePerifused cycles
Multi-component Cascade Reactions Involving Alkyne Moieties

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. rsc.org Cascade reactions initiated by the radical addition to alkynes are particularly valuable as they allow for the construction of complex molecular structures in a minimal number of steps under mild conditions. researchgate.net

One such strategy involves a three-component cascade cyclization for synthesizing poly-substituted isoindolinone derivatives. In this method, 2-formylbenzonitriles, an alkyl aryl ketone or prop-1-en-2-ylbenzene, and diaryliodonium salts react in the presence of a copper(II) triflate catalyst. rsc.org Another example is the copper-catalyzed three-component reaction of 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium (B1175870) acetate (B1210297) to yield isoindolin-1-ones. The proposed mechanism suggests that the alkyne moiety is activated by copper(I), followed by a base-promoted cyclization. rsc.org

Furthermore, radical cascade reactions of alkynes with N-fluoroarylsulfonimides and alcohols have been developed. These reactions proceed via a highly regioselective nitrogen-centered radical addition to the alkyne, generating a vinyl radical. This is followed by an aryl group migration from the nitrogen source, leading to desulfonylation, oxygenation, and a semi-pinacol rearrangement to form α-amino-α-aryl ketones. researchgate.net

Copper-Catalyzed Sonogashira Coupling with Activated Alkyl Halides

The Sonogashira coupling, a cornerstone reaction for forming C(sp²)-C(sp) bonds, traditionally involves a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides. rsc.orgorganic-chemistry.org However, the coupling of unactivated alkyl halides has been a significant challenge due to issues like the difficult oxidative addition of alkyl halides and the propensity for β-hydride elimination from metal-alkyl intermediates. researchgate.netnih.gov

To address this, a copper-catalyzed Sonogashira-type coupling of various activated alkyl halides with terminal alkynes has been developed, operating effectively under ambient conditions. researchgate.net This method utilizes a specific proline-based N,N,P-ligand with a copper acetate (CuOAc) catalyst and cesium carbonate (Cs₂CO₃) as a base in ethanol. The reaction accommodates a range of primary and secondary (hetero)benzyl chlorides and bromides, as well as secondary and tertiary α-bromo amides. researchgate.net For instance, the reaction of 1-(1-bromoethyl)benzene with phenylacetylene produces 1-fluoro-4-(4-phenylbut-3-yn-2-yl)benzene in 62% yield. sustech.edu.cn

This transformation is significant as it provides a direct route to substituted alkynes from readily available alkyl halides under mild conditions, expanding the utility of Sonogashira-type reactions. researchgate.net

Table 1: Copper-Catalyzed Sonogashira Coupling of Alkyl Halides with Terminal Alkynes researchgate.net

Alkyl Halide (1) Terminal Alkyne (2) Product (3) Yield (%)
1-(1-Bromoethyl)-4-fluorobenzene Phenylacetylene 1-Fluoro-4-(4-phenylbut-3-yn-2-yl)benzene (3f) 62
1-(1-Bromoethyl)benzene Phenylacetylene (4-Phenylbut-3-yn-2-yl)benzene (3e) 75
1-Bromo-1-phenylethane (4-Ethoxyphenyl)acetylene 1-Ethoxy-4-(4-phenylbut-3-yn-2-yl)benzene 78

Reaction Conditions: Alkyl halide (0.5 mmol), Alkyne (1.5 equiv), CuOAc (10 mol%), Ligand L9 (12 mol%), Cs₂CO₃ (2.0 equiv), in EtOH at room temperature.

Nickel-Catalyzed Transformations

Nickel catalysis has become a powerful tool in organic synthesis, offering complementary reactivity to palladium, particularly in cross-coupling reactions involving C(sp³) centers. chemrxiv.org

Ni(0)- and Ni(II)-Catalyzed Hydrofunctionalization of Alkynes

Nickel-catalyzed hydrofunctionalization of alkynes allows for the atom-efficient addition of H-Y bonds across a carbon-carbon triple bond. A notable example is the hydroimination of internal alkynes with aromatic N-H ketimines. This reaction is catalyzed by a Ni(0) precursor with an N-heterocyclic carbene (NHC) ligand, yielding 2-aza-1,3-butadiene derivatives. The process is believed to occur via an anti-iminometalation of the alkyne. researchgate.netnih.gov

Another significant advancement is the nickel-hydride catalyzed reductive migratory hydroalkynylation of olefins with bromoalkynes. This method delivers benzylic alkynylation products with high regioselectivity. chemrxiv.org The reaction of 4-phenyl-1-butene (B1585249) with 1-bromo-2-(triisopropylsilyl)acetylene using a NiI₂ catalyst and a bathocuproine ligand resulted in the desired migratory alkynylation product in 82% yield, with the functionalization occurring exclusively at the benzylic position. chemrxiv.org This strategy transforms simple alkenes into valuable chiral alkynes, which are important building blocks in synthesis. chemrxiv.org

Stereoselective Hydrosilylation of Allene (B1206475) Precursors

The hydrosilylation of allenes provides a route to synthetically useful allylsilanes. A mild, ligand-controlled, and stereoselective nickel-catalyzed 2,3-hydrosilylation of 1,1-disubstituted allenes has been developed. researchgate.net This method allows for the selective synthesis of either (Z)- or (E)-allylsilanes by choosing the appropriate phosphine (B1218219) ligand. For instance, using phenyl dibenzophosphole as a ligand results in high selectivity for the (Z)-isomer, while the sterically bulkier tricyclohexylphosphine (B42057) favors the (E)-isomer. researchgate.net While this specific methodology focuses on allene precursors, related copper-catalyzed hydrosilylation of 1,3-enynes can produce propargylsilanes, demonstrating the utility of hydrosilylation in accessing alkyne-related structures. nih.gov

Photoredox-mediated Ir(III)/Ni(II) Dual-catalyzed C-C Cross-coupling for Alkyne Derivatives

The combination of visible-light photoredox catalysis with nickel catalysis has emerged as a powerful platform for forming challenging chemical bonds under mild conditions. nih.govsioc-journal.cn This dual catalytic system enables the cross-coupling of C(sp³)-hybridized organotrifluoroborates with aryl halides. nih.gov

The proposed mechanism involves the visible-light excitation of an iridium photocatalyst, which then oxidizes an organotrifluoroborate to generate an alkyl radical via a single-electron transfer (SET) process. nih.govacs.org This radical adds to a Ni(0) complex, which then undergoes oxidative addition with an aryl halide. Subsequent reductive elimination yields the C-C cross-coupled product and regenerates the catalysts. nih.govnih.gov This method has been successfully applied to the alkoxymethylation of diverse arenes and heteroarenes at room temperature. nih.gov The synergy between photoredox and nickel catalysis provides access to new reaction manifolds for the construction of multiple chemical bonds in a single step. sioc-journal.cn

Silver-Catalyzed Phosphonofluorination of Aromatic Alkynes

A silver-catalyzed three-component reaction of alkynes, Selectfluor®, and diethyl phosphite (B83602) has been developed for the one-pot synthesis of β-fluorovinylphosphonates. beilstein-journals.orgnih.govresearchgate.net This method is highly regio- and stereoselective, proceeds under mild conditions, and tolerates a wide range of functional groups. beilstein-journals.org The reaction is initiated by the silver-catalyzed oxidative generation of a phosphorus-centered radical, which then adds to the alkyne. This is followed by a fluorine atom transfer step. nih.govbeilstein-journals.org

The substrate scope includes various terminal and internal aromatic alkynes. However, the reaction provides corresponding products in extremely low yields when applied to aliphatic alkynes such as (prop-2-yn-1-yl)benzene and (but-3-yn-1-yl)benzene. beilstein-journals.orgbeilstein-journals.org This highlights a limitation of the current methodology for the direct phosphonofluorination of substrates like this compound.

Table 2: Silver-Catalyzed Phosphonofluorination of Aromatic Alkynes beilstein-journals.org

Aromatic Alkyne (1) Product (2) Yield (%)
Phenylacetylene Diethyl (E)-(2-fluoro-1-phenylvinyl)phosphonate 85
1-Ethynyl-4-methylbenzene Diethyl (E)-(2-fluoro-1-(p-tolyl)vinyl)phosphonate 82
1-Ethynyl-4-methoxybenzene Diethyl (E)-(2-fluoro-1-(4-methoxyphenyl)vinyl)phosphonate 75
1-Ethynyl-4-fluorobenzene Diethyl (E)-(1-(4-fluorophenyl)-2-fluorovinyl)phosphonate 72

Reaction Conditions: Aromatic alkyne (0.2 mmol), AgOAc (0.02 mmol), diethyl phosphite (0.4 mmol), and Selectfluor® (0.4 mmol) in DCE/H₂O (1:1) at 60 °C for 24 h.

Rhodium-Catalyzed C-H Activation/Annulation in Alkyne Systems

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex cyclic structures. rsc.orgnih.gov This methodology allows for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical approach to building molecular complexity. nih.gov In the context of alkyne systems, rhodium catalysts can facilitate annulation reactions, where a new ring is fused onto an existing molecular scaffold. rsc.orgnih.gov

These reactions often proceed under mild conditions and exhibit broad functional group tolerance. rsc.orgacs.org For instance, Rh(III) catalysts have been successfully employed in the annulation of various substrates with internal alkynes. acs.orgmdpi.comrsc.org The mechanism typically involves the coordination of the rhodium catalyst to a directing group on the substrate, followed by C-H bond activation to form a rhodacycle intermediate. acs.orgnih.gov This intermediate then undergoes insertion of the alkyne, followed by reductive elimination to furnish the final annulated product. acs.orgnih.gov

The choice of solvent and additives can significantly influence the outcome of these reactions, sometimes allowing for switchable selectivity between different products. rsc.orgrsc.org For example, in the reaction of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, the use of different solvents can lead to either C-H alkenylation products or indazole derivatives. rsc.orgrsc.org Furthermore, the development of chiral Cp ligands for rhodium catalysts has enabled enantioselective C-H activation/annulation reactions, providing access to planar chiral ferrocene (B1249389) derivatives with high enantioselectivity. acs.org

Catalyst SystemSubstratesProduct TypeKey Features
[CpRhCl2]2/AgOAcN-aminopyrrole/azole-derived hydrazones and alkynesPyrrolopyridazines, AzolopyridazinesDual C-H activation without a directing group. nih.gov
Cationic Rh(I)/phosphineN-H aromatic ketimines and internal alkynes3,4-DihydroisoquinolinesTandem C-H activation and alkene hydroamination. nih.gov
CpRh(MeCN)324-Arylbut-3-yn-1-amines and internal alkynesSpiro[indene-1,2'-pyrrolidine]sOne-step formation of three new bonds. nih.gov
Rh(III) catalystN-methoxy ferrocenecarboxamides and internal alkynesPlanar chiral ferrocene-fused pyridonesHigh enantioselectivity (up to 99% ee). acs.org
Rh(III) catalyst/PeresterAryl peresters and alkynesIsocoumarinsPerester as an oxidizing directing group. acs.org

Radical-Mediated Synthetic Pathways

Radical reactions offer a complementary approach to the synthesis of complex molecules, often displaying unique reactivity and selectivity. These processes involve highly reactive radical intermediates that can participate in a variety of bond-forming events.

Singly Occupied Molecular Orbital (SOMO)philic alkynylation is a strategy for the addition of an alkynyl group to a radical intermediate. beilstein-journals.org This method is particularly useful for the functionalization of unactivated alkenes. The reaction is typically initiated by the generation of a radical, which then adds to a specially designed alkyne-transfer reagent. beilstein-journals.org

Commonly used alkynylating agents include ethynylbenziodoxolones (EBXs) and alkynylsulfones. beilstein-journals.org The efficiency of the radical addition to these reagents can be influenced by the substituent on the alkyne, with arylalkynes generally performing well. beilstein-journals.org This methodology has been successfully applied in the radical alkynyltrifluoromethylation of alkenes, where an electron donor-acceptor complex initiates the radical chain reaction under mild conditions. acs.org

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from one molecule to another. mdpi.com In the context of alkyne functionalization, HAT processes can be initiated by the addition of a radical to an alkyne, generating a vinyl radical. sioc-journal.cnrsc.org This vinyl radical can then undergo an intramolecular HAT event, leading to the formation of a new alkyl radical at a remote position. sioc-journal.cnacs.org

This strategy enables the functionalization of C(sp³)–H bonds that are distant from the initial site of reaction. rsc.orgacs.org The resulting alkyl radical can then be trapped by various reagents to introduce a new functional group. sioc-journal.cn This approach has been utilized in the trifunctionalization of alkynes, where the addition of a radical is followed by a 1,5-HAT, cyclization, and subsequent trapping to yield substituted cyclopentanes. mdpi.com The regioselectivity of these transformations is a key feature, allowing for precise control over the final product structure. sioc-journal.cn

Reaction TypeKey IntermediateProcessOutcome
Radical Addition to AlkynesVinyl Radical1,5-Hydrogen Atom Transfer (HAT)Remote C(sp³)–H functionalization. sioc-journal.cnrsc.orgacs.org
Trifunctionalization of AlkynesVinyl Radical1,5-HAT, Cyclization, TrappingSubstituted cyclopentanes. mdpi.com
Photoredox-Mediated ReactionAlkenyl Radical1,5-HAT, Cyclization, C-C CleavageStereoselective E-olefins. mdpi.com

Understanding the mechanism of a chemical reaction is crucial for its optimization and further development. In radical chemistry, radical-trapping experiments are a powerful tool for detecting the presence of radical intermediates. These experiments involve the use of a "radical trap," a molecule that can react rapidly and irreversibly with a radical to form a stable, characterizable adduct.

A commonly used radical trap is 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO). nih.govacs.org The formation of a TEMPO adduct provides strong evidence for the involvement of a radical in the reaction pathway. For example, in the copper-catalyzed radical cyclization-alkynylation of alkenes, TEMPO-trapping experiments supported the proposed radical mechanism. nih.gov Similarly, in studies of the photoinduced inverse Sonogashira reaction, the detection of TEMPO and DMPO (5,5-dimethyl-1-pyrroline N-oxide) adducts by mass spectrometry and EPR spectroscopy confirmed the presence of alkynyl radicals. acs.org These experiments are essential for distinguishing between different possible reaction mechanisms, such as a purely open-shell pathway versus a radical-polar crossover mechanism. beilstein-journals.orgchinesechemsoc.org

Hydrogen Atom Transfer (HAT) Processes in Alkyne Functionalization

Electrophilic Cyclization Strategies

Electrophilic cyclization is a versatile method for the construction of cyclic compounds, particularly those containing halogen atoms. acs.org In the context of synthesizing derivatives of this compound, this strategy can be applied to substrates containing both an alkyne and a nucleophilic moiety, such as an alkene. thieme-connect.com

The reaction is initiated by the attack of an electrophile, often a source of positive halogen like N-iodosuccinimide (NIS), on the alkyne. acs.orgnih.gov This generates a reactive intermediate, such as a vinyl cation or a bridged iodonium (B1229267) ion, which is then trapped intramolecularly by the nucleophile. thieme-connect.com The regioselectivity of the cyclization, leading to either five- or six-membered rings, is influenced by the substitution pattern of the starting enyne. thieme-connect.com For instance, the iodocyclization of o-(alkynyl)styrenes can yield either 3-iodo-1H-indenes or 3-iodobenzofulvenes depending on the substituents. acs.org These resulting iodo-substituted products are valuable intermediates that can be further functionalized through cross-coupling reactions. acs.org

SubstrateElectrophileProductKey Features
o-(Alkynyl)styrenesI2, ICl, NIS3-Halo-1H-indenes, 3-Iodobenzofulvenes5-endo cyclization, mild conditions. acs.orguniovi.esue.edu.pkubu.es
1,5-EnynesNISSix-membered carbocyclesIodonium-induced cyclization. capes.gov.br
1,6-EnynesNISFive- or six-membered carbocyclesRegioselectivity depends on substituent position. thieme-connect.com
3-Silyloxy-1,n-enynesNISFive-membered carbocyclesMetal-free, involves a 1,2-shift. acs.orgnih.gov
1,5-Conjugated enynesSulfonyl radicalTetracyclic benzo[b]fluorensCascade 5-exo-dig/6-endo-trig bicyclization. rsc.org

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to achieve highly selective and efficient transformations. nih.gov This approach is particularly valuable for the synthesis of chiral molecules, such as optically active alcohols and amines, which are important building blocks for pharmaceuticals. acs.orgkaust.edu.sacabidigitallibrary.org

In a typical chemo-enzymatic cascade, a chemical catalyst is used to perform an initial transformation, and the resulting product then serves as a substrate for an enzyme in a subsequent step. acs.orgkaust.edu.saresearchgate.net For example, a one-pot synthesis of chiral amines from alkynes has been developed where a gold catalyst first hydrates the alkyne to a ketone, which is then converted to the chiral amine by a transaminase enzyme. acs.orgkaust.edu.sa This sequential process allows for the production of chiral amines with high enantiomeric excess. acs.orgkaust.edu.sa

Enzymes, such as lipases, are also widely used for the kinetic resolution of racemic alcohols. google.comresearchgate.netnih.gov In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. google.comresearchgate.net The efficiency and enantioselectivity of these resolutions can often be improved by optimizing reaction conditions, such as temperature and solvent. nih.govnih.gov For instance, performing lipase-catalyzed transesterification at low temperatures has been shown to enhance enantioselectivity. nih.gov

Reaction TypeCatalyst/EnzymeSubstrateProductKey Features
One-pot sequential cascadeGold catalyst and Transaminase (ATA)AlkynesChiral aminesHigh yield and enantiomeric excess (>99% ee). acs.orgkaust.edu.saresearchgate.net
Kinetic resolutionLipase (e.g., Novozym 435)Racemic propargylic alcoholsEnantiomerically enriched alcohols and estersHigh enantiomeric excess (up to >99%). google.comresearchgate.netnih.gov
Dynamic kinetic resolutionLipase and Racemization catalystRacemic secondary alcoholsOptically pure estersHigh chemical yields and enantiomeric excess. researchgate.net
Low-temperature transesterificationLipase QLM2-Methyl-2-nitrobut-3-en-1-olOptically pure nitro alcoholEnhanced enantioselectivity at -40 °C. nih.gov

Iodonium Salt Chemistry in Alkyne Derivatization

Hypervalent iodine(III) reagents, particularly iodonium salts, serve as powerful tools in organic synthesis for the functionalization of various substrates, including alkynes. acs.org These reagents are known for their ability to participate in electrophilic addition, substitution reactions, and as precursors for generating highly reactive intermediates like arynes. acs.orgacs.org The reactivity of iodonium salts stems from the electrophilic nature of the iodine(III) center and the capacity of the [Ar-I-Ar]⁺ or [Ar-I-X]⁺ structure to act as a good leaving group source. acs.org

While direct studies detailing the reaction of this compound with iodonium salts are not extensively documented in the provided literature, the general reactivity of alkynes with these reagents suggests several potential derivatization pathways. The interaction typically begins with the electrophilic activation of the alkyne triple bond by the iodonium salt.

One common application of diaryliodonium salts is in the generation of arynes through deprotonation ortho to the iodine center. acs.org These arynes are highly strained and reactive intermediates that can be trapped by various nucleophiles or dienophiles. acs.org In the context of this compound, it could potentially act as a trapping agent for an aryne generated from a diaryliodonium salt, leading to complex carbocyclic structures.

Furthermore, hypervalent iodine reagents are utilized in a variety of chemical transformations that could be applied to alkyne substrates. acs.org For instance, the reaction of (dichloroiodo)arenes with certain substrates leads to chlorination. acs.org The general mechanism of hypervalent iodine compounds often involves steps typical of transition metal chemistry, such as oxidative addition, ligand exchange, and reductive elimination. acs.org

Table 1: Potential Reactions of Alkynes with Iodonium Salts
Reaction TypeIodonium Reagent ExamplePotential Outcome with an AlkyneKey Features
Aryne Generation and TrappingDiaryliodonium SaltFormation of cycloaddition products.Reaction proceeds via a highly reactive aryne intermediate. acs.org
Electrophilic AdditionArIX₂ type reagentsVicinal difunctionalization of the triple bond.The iodine(III) center acts as an electrophile. acs.org
Coupling ReactionsDiaryliodonium SaltFormation of aryl-alkyne bonds.Can be catalyzed by transition metals.

Stereoselective Synthesis of this compound and Related Compounds

The stereoselective synthesis of molecules containing chiral centers is a cornerstone of modern organic chemistry, enabling the preparation of enantiomerically pure compounds. For this compound, which possesses a stereocenter at the carbon bearing the phenyl group and the alkyne, and for its derivatives, several stereoselective strategies can be envisioned based on established methodologies for related structures.

A primary route to chiral propargylic alcohols, a class of compounds to which this compound belongs, is the asymmetric propargylation of aldehydes. mdpi.com This transformation involves the addition of a propargyl nucleophile to an aldehyde, guided by a chiral catalyst or auxiliary to control the stereochemical outcome. For instance, the use of a tethered bis-(8-quinolinato) (TBOx) chromium complex has been shown to be highly effective for the asymmetric Nozaki-Hiyama-Kishi (NHK) propargylation of aldehydes, yielding chiral homopropargylic alcohols with high enantioselectivity. mdpi.com

Another powerful method involves the catalytic asymmetric propargylboration of ketones, which can produce highly enantioenriched tertiary homopropargyl alcohols. mdpi.com The use of chiral ligands such as (S)-Br2-BINOL can facilitate the kinetic resolution of racemic allenylboronic acids, leading to the synthesis of alkynes with adjacent quaternary stereocenters. mdpi.com Similarly, the diastereoselective propargylation of N-tert-butylsulfinylimines with allenylzinc bromides provides a reliable route to enantiopure homopropargylic amines. mdpi.com

Furthermore, the stereoselective synthesis of derivatives of this compound, such as (But-3-en-2-yl)benzene, can be achieved through the partial hydrogenation of the alkyne. The use of specific catalysts, like the Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline), selectively reduces the alkyne to a cis-alkene without over-reduction to the corresponding alkane. This method provides stereochemical control in the formation of the double bond.

Table 2: Methodologies for Stereoselective Synthesis
MethodologyReactantsCatalyst/ReagentProduct TypeKey Feature
Asymmetric PropargylationAldehydes, Propargyl BromidesTBOx-Chromium Complex, MnChiral Homopropargylic AlcoholsHighly enantioselective Barbier-type reaction. mdpi.com
Asymmetric PropargylborationKetones, Allenylboronic Acids(S)-Br2-BINOLEnantioenriched Tertiary Homopropargyl AlcoholsCan achieve kinetic resolution. mdpi.com
Diastereoselective PropargylationN-tert-butylsulfinylimines, Allenylzinc Bromides-Enantiopure Homopropargylic AminesProduces single isomers in good yields. mdpi.com
Stereoselective HydrogenationThis compoundLindlar Catalyst (Pd/CaCO₃)(Z)-(But-1-en-2-yl)benzeneSelective reduction to a cis-alkene.

Mechanistic Investigations of Reactions Involving But 3 Yn 2 Ylbenzene

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of reactions involving but-3-yn-2-ylbenzene and its derivatives. These theoretical studies provide deep insights into reaction pathways, selectivity, and kinetics that can be difficult to probe experimentally.

In studies of rhodium-catalyzed C-H activation and annulation reactions involving a derivative of this compound, DFT calculations were employed to understand the observed chemoselectivity. wikipedia.org By calculating the Gibbs free energy of activation (ΔG≠) for different cyclization pathways, researchers can predict which product is more likely to form. For instance, in a rhodium-catalyzed reaction, the [3+2] annulation pathway to form an indenamine product was found to be kinetically favored over the [4+2] annulation that would lead to an isoquinoline (B145761) product. wikipedia.orgcardiff.ac.uk The calculated energy barrier for the [3+2] pathway was significantly lower, which aligns with experimental observations. wikipedia.orgcardiff.ac.uk

Reaction PathwayCatalystTransition StateΔG≠ (kcal/mol)Predicted Product
[3+2] AnnulationRhodiumRhTS-1a19.9Indenamine
[4+2] AnnulationRhodiumRhTS-1b27.8Isoquinoline

This table presents DFT-calculated Gibbs free energies of activation for competing annulation pathways in a Rh-catalyzed reaction involving a tertiary propargyl alcohol substrate. The lower energy barrier for the [3+2] pathway correctly predicts the experimentally observed indenamine product. Data sourced from ACS Omega. wikipedia.org

Similarly, DFT has been used to uncover the origins of regioselectivity in the Ir/Ni-metallaphotoredox-catalyzed hydroalkylation of unsymmetrical alkynes. researchgate.net For the oxidative hydrometallation step, calculations showed that although one coordination intermediate might be thermodynamically more stable, the transition state leading to the observed regioisomer has a lower energy barrier, thus controlling the product outcome. researchgate.net This demonstrates that selectivity is often determined by kinetic factors (transition state energies) rather than thermodynamic stability of intermediates. researchgate.net

While DFT is a versatile tool, high-level ab initio methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations with Complete Basis Set extrapolation (CCSD(T)/CBS) and the Weizmann-1-Brueckner-Doubles (W1BD) method provide more accurate energy information, albeit at a much higher computational cost. researcher.lifenih.gov For complex molecules like this compound, which contains ten carbon atoms, these high-level calculations are often computationally prohibitive for the entire system. researcher.lifeacs.org

Instead, a common strategy involves using these highly accurate methods to benchmark results for smaller, representative reaction systems. researcher.lifeacs.org The insights gained are then used to select a DFT functional that provides the best balance of accuracy and computational cost for the larger systems. researcher.life In a systematic study of hydrogen abstraction from various alkynes, W1BD and CCSD(T)/CBS calculations were performed on simpler alkynes like propyne (B1212725) and 1-butyne. researcher.lifeacs.org The results served as a benchmark to validate the performance of various DFT functionals, with the M08-HX functional ultimately being chosen for studying the larger molecules in the series, including this compound. researcher.lifeacs.org This hierarchical approach ensures that the kinetic data obtained for complex reactions are anchored to highly reliable theoretical calculations. researcher.life

A potential energy surface (PES) is a multidimensional plot that represents the energy of a chemical system as a function of its geometric parameters. acs.org Analyzing the PES allows chemists to visualize the minimum energy path a reaction is likely to follow, connecting reactants to products via transition states. acs.org

For reactions involving this compound, PES analysis provides critical mechanistic details. In the study of hydrogen atom abstraction by a hydroxyl (OH) radical, the PES reveals the preferred orientation of the reactants as they approach the transition state. researcher.lifeacs.org For this compound, it was found that the OH radical tends to position itself above the benzene (B151609) ring, with the radical's hydrogen atom oriented nearly parallel to the C-C bond connecting the phenyl group to the propargylic carbon. researcher.lifeacs.org Furthermore, analysis of the PES in C-H functionalization reactions helps to map out and compare competing pathways, such as [3+2] versus [4+2] annulations, providing a clear rationale for the observed product distribution based on the calculated energy barriers of each path. wikipedia.orgcardiff.ac.uk

Hydrogen atom abstraction is a fundamental step in many chemical processes, including combustion and soot formation. researcher.lifenih.gov Theoretical studies on this compound have provided detailed kinetic information and insights into the reactivity of its specific C-H bonds. researcher.lifeacs.org this compound possesses a tertiary (3°) propargyl C-H site, which is the hydrogen atom attached to the carbon bearing both the phenyl group and the methyl group.

A systematic computational study investigated the kinetics of H-atom abstraction from a series of alkynes by both hydrogen (H) and hydroxyl (OH) radicals. researcher.lifeacs.org The results showed a clear trend in reactivity based on the type of propargyl C-H site: tertiary sites are more reactive than secondary (2°) sites, which are in turn more reactive than primary (1°) sites. researcher.life Specifically, the abstraction of the tertiary propargyl hydrogen from this compound was found to be kinetically more favorable (i.e., have a lower energy barrier) than abstraction from the secondary propargyl C-H site in 3-phenyl-1-propyne. researcher.life This increased reactivity is attributed to the greater stabilization of the resulting tertiary propargyl radical.

ReactionBarrier (kcal/mol)Enthalpy (kcal/mol)BDE (kcal/mol)
This compound + H4.48-25.8775.94
3-phenyl-1-propyne + H5.11-23.6478.17
1-butyne + H6.41-15.5686.26
propyne + H8.23-12.0789.74

This table displays the calculated reaction barriers, enthalpies, and bond dissociation energies (BDE) for hydrogen atom abstraction by an H radical from various alkynes at the M08-HX/cc-pVTZ level of theory. The data show a clear trend of decreasing reaction barrier and bond dissociation energy from primary (propyne) to secondary (1-butyne, 3-phenyl-1-propyne) to tertiary (this compound) propargyl sites. Data sourced from Int. J. Mol. Sci. acs.org

Linear free-energy relationships (LFERs), most famously described by the Hammett equation, are used to quantify the effect of substituents on the reactivity of a molecule. researchgate.net The Hammett equation (log(k/k₀) = σρ) relates the rate constant (k) of a reaction for a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). researchgate.net The reaction constant, ρ, provides insight into the nature of the rate-determining step; a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or reduction of positive charge) at the reaction center in the transition state. wikipedia.orgnih.gov

While specific Hammett studies on alkyne metathesis using this compound as the substrate are not prominently featured in the surveyed literature, the principle has been applied to understand the mechanism of related processes. In a study on ring-opening alkyne metathesis polymerization (ROAMP), researchers investigated the electronic effects of substituents on the benzylidyne initiator, not the alkyne substrate. wikipedia.orgnih.gov Through kinetic studies with a series of initiators bearing different para-substituents on the benzylidyne ligand, they determined a Hammett reaction constant of ρ = +0.36. wikipedia.orgnih.gov This moderate positive value indicates that the initiation step is accelerated by electron-withdrawing groups on the catalyst's benzylidyne fragment, providing valuable mechanistic insight for designing more efficient catalysts. wikipedia.orgnih.gov

Hydrogen Atom Abstraction Kinetics and Site Reactivity (Primary, Secondary, Tertiary Propargyl C-H Sites)

Experimental Mechanistic Elucidation

Alongside computational work, experimental studies are crucial for confirming proposed reaction mechanisms. Techniques such as kinetic isotope effect studies, control experiments, and product analysis provide tangible evidence for reaction pathways.

For example, in the development of a palladium-catalyzed reaction to form 1,3-enynes, mechanistic investigations were performed to support a proposed pathway involving a 1,4-palladium migration. acs.org A key control experiment involved reacting an alkene substrate with a propargylic alcohol in the presence of deuterium (B1214612) oxide (D₂O). acs.org The observation of deuterium incorporation at the ortho-position of the product provided strong evidence for a C-H activation step being involved in the catalytic cycle. acs.org

In another study on the ruthenium-catalyzed cyclization of anilines with alkynes, a Hammett study was conducted experimentally by reacting a series of meta-substituted anilines with propyne. The resulting plot yielded a large, negative ρ value of -4.4, suggesting that the rate-limiting step involves the generation of a transition state with significant positive charge character on the aniline (B41778) ring, consistent with an electrophilic aromatic C-H activation mechanism. Furthermore, a primary kinetic isotope effect (kCH/kCD = 2.5) was observed when comparing the reaction rates of aniline and its deuterated counterpart (C₆D₅NH₂), confirming that the arene C-H bond activation is indeed the rate-determining step.

Proposed mechanisms are also built upon the characterization of reaction products and plausible intermediates. In the gem-difluorination of an isomer of this compound, the reaction is thought to proceed through a vinylic carbocation intermediate, which is formed by the addition of a proton to the alkyne's triple bond before being attacked by a fluoride (B91410) anion.

Kinetic Studies and Activation Parameters (ΔH‡, ΔS‡) using Eyring Plots

Kinetic studies are a cornerstone of mechanistic investigation, allowing for the determination of activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters are often derived from Eyring plots, which graph the relationship between the natural log of the reaction rate constant divided by temperature (ln(k/T)) versus the inverse of the temperature (1/T).

In studies of reactions analogous to those involving this compound, such as the Rh(I)-catalyzed transformation of propargyl vinyl ethers, kinetic analyses have revealed significant details about the transition state. For instance, the rearrangement of various substituted propargyl vinyl ethers consistently shows Arrhenius barriers in the range of 14–15 kcal/mol. acs.org The Eyring plots for these reactions typically exhibit large negative entropies of activation, which is indicative of a highly ordered, associative turnover-limiting state. acs.orgumich.edu This suggests that the transition state is more constrained than the reactants.

For example, the activation parameters for the Rh(I)-catalyzed Claisen rearrangement of phenyl-substituted propargyl vinyl ether were determined as:

ΔH‡: 14.5 ± 0.6 kcal/mol acs.org

ΔS‡: -19.4 ± 0.9 cal/K·mol acs.org

These values, derived from Eyring plots, provide quantitative data on the energy and molecular order required to reach the transition state, supporting a concerted, highly asynchronous reaction pathway. acs.org

Table 1: Activation Parameters for Rh(I)-Catalyzed Rearrangement

Substrate Eₐ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/K·mol)
Phenyl-substituted propargyl vinyl ether 14.5 ± 0.7 14.5 ± 0.6 -19.4 ± 0.9
p-Methoxyphenyl-substituted propargyl vinyl ether 15.1 ± 0.7 14.5 ± 0.6 -19.4 ± 0.9

Data sourced from kinetic studies on analogous systems. acs.org

Radical Scavenger Experiments

To determine whether a reaction proceeds through a radical mechanism, radical scavenger experiments are frequently conducted. These experiments involve introducing a compound, known as a radical scavenger, that can trap any radical intermediates formed during the reaction. If the reaction rate or yield is significantly diminished in the presence of the scavenger, it suggests a radical pathway. Common radical scavengers include 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and butylated hydroxytoluene (BHT).

In studies related to the functionalization of alkynes, the addition of radical scavengers like TEMPO has been used to rule out radical pathways. For example, in a rhodium-catalyzed C-H activation/annulation reaction, the presence of TEMPO had a negligible effect on the reaction outcome, indicating that a radical mechanism is unlikely. rsc.org Similarly, in a cobalt-catalyzed hydroboration reaction, the yield and regioselectivity were unaffected by the addition of TEMPO or BHT, largely excluding a radical process. rsc.org

However, in other contexts, such as the selenotrifluoromethylation of alkynes, the reaction is completely suppressed by the addition of TEMPO, confirming a radical mechanism. acs.org In such cases, adducts of the scavenger and the proposed radical intermediate can sometimes be detected, providing further evidence. acs.orgacs.org

Table 2: Effect of Radical Scavengers on Reaction Yield

Reaction Type Radical Scavenger Effect on Yield Conclusion
Rhodium-catalyzed C-H activation/annulation rsc.org TEMPO Negligible Radical pathway ruled out
Cobalt-catalyzed hydroboration rsc.org TEMPO, BHT No effect Radical process largely excluded
Selenotrifluoromethylation of alkynes acs.org TEMPO Complete suppression Radical mechanism confirmed

This table summarizes findings from analogous reaction systems to illustrate the utility of radical scavenger experiments.

Deuterium Labeling Studies for C-H Bond Activation

Deuterium labeling is a powerful tool for probing reaction mechanisms, particularly for identifying whether a C-H bond is broken in the rate-determining step. This is often assessed by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the non-deuterated substrate (kH) to that of the deuterated substrate (kD). A significant primary KIE (typically >2) suggests that the C-H bond is cleaved during the rate-limiting step.

In the context of rhodium-catalyzed C-H activation/annulation reactions, a KIE value of kH/kD = 2.4 was observed when comparing the reaction of a substrate with its deuterated analogue, indicating that the C(sp³)–H bond cleavage is involved in the rate-determining step. rsc.org Similarly, in an iridium-catalyzed enantioselective C-H activation, KIE experiments yielded a value of 2.03, also pointing to C-H bond cleavage as the rate-determining step. nih.gov

Furthermore, H/D exchange experiments can reveal the reversibility of C-H activation. For instance, significant deuterium incorporation at specific positions of a substrate when the reaction is conducted in a deuterated solvent like CD3OD suggests that the C-H activation step is reversible. rsc.org In a dual cobalt-catalyzed hydroalkylation of terminal alkynes, the use of deuterated methanol (B129727) led to 70% deuterium incorporation in the product, while a deuterated alkyne substrate resulted in 100% deuterium incorporation, providing insights into the hydrogen sources in the reaction. rsc.org

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) describes reactions where both a proton and an electron are transferred. nih.gov These transfers can be sequential (stepwise) or simultaneous (concerted). uni-muenchen.de PCET pathways are crucial in many chemical and biological processes as they can avoid high-energy intermediates that would be formed in simple electron transfer or proton transfer steps. nih.govdiva-portal.org

The term PCET was first used to describe the concerted transfer of a proton and an electron in a comproportionation reaction involving ruthenium complexes. nih.govu-tokyo.ac.jp The distinction between a concerted PCET and a stepwise process can be investigated by studying the reaction kinetics under varying conditions, such as pressure. uni-muenchen.de In a concerted mechanism, where there is no change in charge and thus minimal change in the surrounding solvent sphere, the reaction rate is often insensitive to pressure changes. uni-muenchen.de Conversely, a stepwise process that involves charged intermediates will likely show a pressure-dependent reaction rate. uni-muenchen.de

In the context of C-H functionalization, PCET mechanisms can be triggered by photoredox catalysis. For example, theoretical studies on an Ir(III)/Ni(II)-metallaphotoredox-catalyzed C(sp³)–H functionalization suggest a radical mechanism initiated by a PCET process. chinesechemsoc.org

Stereochemical Pathways and Stereoselectivity Control

Controlling the stereochemical outcome of a reaction is a major goal in organic synthesis. For reactions involving this compound and related propargylic systems, understanding the stereochemical pathways is key to achieving high stereoselectivity.

In nickel-catalyzed hydrosilylation of allenes, for example, the stereoselectivity (i.e., the formation of (Z)- or (E)-allylsilanes) can be precisely controlled by the choice of ligand. rsc.orgresearchgate.net The steric properties of the ligand, such as its cone angle and percent buried volume, as well as non-covalent interactions, play a pivotal role in dictating the stereochemical pathway. rsc.orgresearchgate.net

Palladium-catalyzed reactions also offer avenues for stereocontrol. For instance, the stereoselective construction of trisubstituted 1,3-enynes has been achieved through a reaction cascade involving a 1,4-palladium migration. The regio- and stereoselectivity in these reactions are established during this migration step. Similarly, the stereoselective synthesis of tri- and tetrasubstituted olefins can be achieved via double cross-coupling reactions of (E)-1,2-vinylic dibromides, prepared from acetylenic precursors, with organozinc reagents under palladium catalysis. scielo.br

In organocatalysis, the stereoselective construction of complex scaffolds can be achieved through cascade reactions. For example, the organocatalytic bicyclization of yne-allenone esters with nitrones has been used to produce tricyclic bridged-fused benzo[d]azepines with three stereogenic centers with complete diastereoselectivity. researchgate.net

Advanced Spectroscopic and Analytical Characterization of But 3 Yn 2 Ylbenzene Structures and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering detailed information about the atomic framework and the chemical environment of nuclei.

1H NMR for Structural Confirmation and Regioselectivity

Proton (¹H) NMR spectroscopy is indispensable for confirming the successful synthesis of but-3-yn-2-ylbenzene and its derivatives, as well as for determining the regioselectivity of reactions. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals provide a detailed map of the proton environments within the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The quartet for the methine proton (CH) adjacent to the phenyl group is usually observed around δ 3.99 ppm, coupled with the neighboring methyl protons. The methyl group (CH₃) protons appear as a doublet at approximately δ 1.59 ppm, and the terminal alkyne proton gives a signal around δ 2.0-2.5 ppm.

For instance, in the characterization of but-1-yne-1,3-diyldibenzene, a derivative of this compound, the ¹H NMR spectrum in CDCl₃ showed multiplets for the aromatic protons between δ 7.27 and 7.57 ppm. sustech.edu.cn The methine proton appeared as a quartet at δ 4.06 ppm with a coupling constant of J = 7.1 Hz, and the methyl protons as a doublet at δ 1.66 ppm. sustech.edu.cn These values are consistent with the expected structure and confirm the connectivity of the atoms.

The following table summarizes representative ¹H NMR data for this compound and some of its derivatives.

CompoundSolventAromatic Protons (δ, ppm)Methine Proton (δ, ppm)Methyl Protons (δ, ppm)Other Protons (δ, ppm)
But-1-yne-1,3-diyldibenzeneCDCl₃7.27-7.57 (m, 10H)4.06 (q, J=7.1 Hz, 1H)1.66 (d, J=7.1 Hz, 3H)
1-Methoxy-4-(4-phenylbut-3-yn-2-yl)benzeneCDCl₃6.82-7.44 (m, 9H)3.99 (q, J=7.2 Hz, 1H)1.59 (d, J=7.1 Hz, 3H)3.80 (s, 3H, OCH₃)
1-(4-Phenylbut-3-yn-2-yl)-4-(trifluoromethyl)benzeneCDCl₃7.29-7.62 (m, 9H)4.04 (q, J=7.1 Hz, 1H)1.60 (d, J=7.2 Hz, 3H)
But-3-en-1-yne-1,3-diyldibenzeneCDCl₃7.32-7.77 (m, 10H)5.78 (d, J=0.8 Hz, 1H), 6.00 (d, J=0.9 Hz, 1H)

Data sourced from multiple studies. sustech.edu.cnmdpi.comrsc.org

13C NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

For this compound, the acetylenic carbons are particularly characteristic, with the internal alkyne carbon (C≡C-Ph) appearing around δ 80-95 ppm and the terminal alkyne carbon (≡CH) resonating at a similar range. The carbon of the methine group (CH) is typically found around δ 30-35 ppm, while the methyl carbon (CH₃) appears at approximately δ 24 ppm. The aromatic carbons exhibit signals in the δ 120-145 ppm region.

In the analysis of but-1-yne-1,3-diyldibenzene, the ¹³C NMR spectrum revealed signals for the acetylenic carbons at δ 82.8 and 92.6 ppm. mdpi.com The methine carbon was observed at δ 32.5 ppm, and the methyl carbon at δ 24.5 ppm. The various aromatic carbons were found between δ 123.7 and 131.6 ppm. mdpi.com

A summary of ¹³C NMR data for this compound and related structures is presented below.

CompoundSolventAcetylenic Carbons (δ, ppm)Methine Carbon (δ, ppm)Methyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
But-1-yne-1,3-diyldibenzeneCDCl₃82.8, 92.632.524.5123.7, 126.6, 126.9, 127.7, 128.2, 128.5, 130.2, 131.6
1-Methoxy-4-(4-phenylbut-3-yn-2-yl)benzeneCDCl₃82.8, 92.032.024.4113.8, 123.5, 127.9, 128.3, 128.4, 131.7, 132.4, 158.955.2 (OCH₃)
1-(4-Phenylbut-3-yn-2-yl)-4-(trifluoromethyl)benzeneCDCl₃83.1, 91.432.424.3123.3, 125.5 (q, J=3.9 Hz), 127.3, 128.0, 128.3, 131.6, 147.3125.7 (q, J=273.0 Hz, CF₃)
But-3-en-1-yne-1,3-diyldibenzeneCDCl₃88.6, 90.8120.6, 123.2, 126.1, 128.4, 130.7, 131.7, 137.3128.4 (vinyl CH)

Data compiled from various research articles. mdpi.comrsc.org

19F NMR for Fluorinated Derivatives

For fluorinated analogues of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable information about the position and nature of fluorine substitution.

In the case of 1-fluoro-4-(4-phenylbut-3-yn-2-yl)benzene, the ¹⁹F NMR spectrum shows a signal corresponding to the fluorine atom on the phenyl ring. sustech.edu.cn For example, the ¹⁹F NMR spectrum of 1-(4-phenylbut-3-yn-2-yl)-4-(trifluoromethyl)benzene in CDCl₃ displays a singlet at δ -62.4 ppm, which is characteristic of a trifluoromethyl group attached to an aromatic ring. sustech.edu.cnmdpi.com This technique is crucial for confirming the incorporation of fluorine into the target molecule and for studying the electronic effects of fluorine substitution. The broad chemical shift range of ¹⁹F NMR helps in resolving signals from different fluorine environments within a molecule. lcms.cz

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound and its derivatives, HRMS is routinely used to confirm their identity. For example, the calculated mass for the protonated molecule [M+H]⁺ of but-1-yne-1,3-diyldibenzene (C₁₆H₁₄) is 206.1090, and the experimentally found value is typically very close to this, such as 206.1096. sustech.edu.cn This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

The table below shows HRMS data for several this compound derivatives.

CompoundIonCalculated m/zFound m/z
But-1-yne-1,3-diyldibenzene[M+H]⁺206.1090206.1096
1-fluoro-4-(4-phenylbut-3-yn-2-yl)benzene[M+H]⁺225.1074225.1070
1-(4-Phenylbut-3-yn-2-yl)-4-(trifluoromethyl)benzene[M+H]⁺275.1042275.1036
1-(4-Phenylbut-3-yn-2-yl)pyrrolidin-2-one[M+H]⁺214.1226214.1230

Data obtained from ESI-HRMS analysis. sustech.edu.cnmdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the absolute stereochemistry and for understanding the spatial arrangement of atoms, bond lengths, and bond angles. While obtaining suitable crystals can be a challenge, the resulting structural information is unparalleled.

For derivatives of this compound that are crystalline, X-ray diffraction analysis can confirm the connectivity and stereochemistry established by other spectroscopic methods. For example, the crystal structure of a complex indolizine (B1195054) derivative formed from a reaction involving a this compound analogue was determined by X-ray crystallography, confirming the proposed reaction mechanism and the structure of the polycyclic product. chinesechemsoc.org Similarly, the structure of a derivative of this compound has been confirmed through X-ray analysis, providing crucial data on bond angles and dihedral angles within the molecule. rsc.org

In Situ Infrared (IR) Spectroscopy for Reaction Monitoring

In situ Infrared (IR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time. By tracking the changes in the vibrational frequencies of functional groups, it is possible to follow the consumption of reactants and the formation of products and intermediates.

In reactions involving this compound, the characteristic C≡C-H stretching vibration of the terminal alkyne, typically observed around 3300 cm⁻¹, is a key diagnostic peak. pnas.org The disappearance of this peak and the appearance of new peaks corresponding to the product can be monitored to determine reaction kinetics and to identify transient intermediates. For example, in a reaction where the terminal alkyne is functionalized, the disappearance of the ≡C-H stretch and the appearance of new bands associated with the newly formed bond can be clearly observed. gre.ac.ukacs.org This technique has been used to study the metallation of terminal alkynes, where the disappearance of the acetylenic C-H stretch signifies deprotonation. pnas.org Time-arrayed in situ IR spectra can provide a detailed kinetic profile of the reaction, showing the absorbance changes of specific bonds over the course of the reaction. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components within a mixture. researchgate.net Its application in monitoring the progress of chemical reactions provides data-rich profiles that are crucial for understanding reaction kinetics and optimizing conditions. acs.org By tracking the change in concentration of reactants, intermediates, and products over time, researchers can determine reaction rates, endpoints, and the formation of any transient species. mt.com

In the context of reactions involving this compound, HPLC is particularly valuable. For instance, in the selective hydrogenation of this compound to its corresponding alkene, (But-3-en-2-yl)benzene, HPLC allows for careful monitoring to maximize the yield of the desired cis-alkene while preventing over-reduction to the alkane. The progress of such reactions can be followed by taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and analyzing the sample. mt.com

The choice of HPLC conditions, including the stationary phase (column) and mobile phase, is critical for achieving good separation between this compound and its reaction products. bridgewater.edu A common approach for non-polar compounds like this involves reverse-phase chromatography, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The components are detected as they elute from the column, most commonly by a UV detector, as the benzene (B151609) ring in this compound and its derivatives absorbs ultraviolet light.

For chiral variants of this compound or its products, specialized chiral HPLC columns can be used to separate enantiomers. nih.gov This is essential in asymmetric synthesis, where determining the enantiomeric excess (e.e.) of the product is a key measure of the reaction's success. rsc.orgpku.edu.cn

The data below illustrates how HPLC can be used to monitor the conversion of this compound to a hypothetical product. The decrease in the peak area of the starting material corresponds to the increase in the peak area of the product over time.

Time (minutes)This compound (Retention Time: 4.5 min) Peak Area (%)Product A (Retention Time: 5.8 min) Peak Area (%)
01000
107525
304060
601585
120<5>95

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, making it an ideal method for characterizing reaction mixtures containing this compound. researchgate.net The technique is widely used for the analysis of complex mixtures such as essential oils, hydrocarbons, and solvents. researchgate.net

In a typical GC-MS analysis, the reaction mixture is injected into the GC, where it is vaporized. researchgate.net The components of the mixture are then separated as they travel through a capillary column, typically coated with a stationary phase like (5%-phenyl)-methylpolysiloxane. rsc.org The time it takes for a compound to pass through the column is its retention time, a characteristic property under specific GC conditions.

As each separated component elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI), which bombards the molecule with high-energy electrons. This process forms a molecular ion ([M]⁺) and a series of fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. rsc.org For this compound (C₁₀H₁₀), the molecular ion peak would be expected at an m/z of approximately 130. uni.lu

GC-MS is invaluable for identifying the products, byproducts, and unreacted starting materials in a reaction mixture. rsc.orgmpg.de For example, in the synthesis of this compound, GC-MS could be used to confirm the presence of the desired product and identify any isomers or related impurities. The fragmentation pattern in the mass spectrum provides structural clues; for this compound, characteristic fragments might include the loss of a methyl group (m/z 115) or the formation of a stable tropylium (B1234903) ion.

The following table provides representative GC-MS data for the analysis of a hypothetical reaction mixture containing this compound.

CompoundRetention Time (min)Molecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound12.1130115, 91, 77
(But-3-en-2-yl)benzene11.8132117, 105, 91
Phenylacetylene (B144264) (potential impurity)9.5102101, 76, 51

Applications of But 3 Yn 2 Ylbenzene and Its Derivatives in Organic Synthesis

Building Blocks for Complex Molecule Construction

But-3-yn-2-ylbenzene serves as a fundamental building block for the synthesis of more intricate organic molecules. The terminal alkyne group is particularly reactive and can participate in a variety of coupling reactions to form new carbon-carbon bonds. For instance, it can be used in Sonogashira coupling reactions with aryl halides to create more complex aromatic structures. smolecule.comspbu.ru This reactivity allows for the systematic construction of larger molecules with specific functionalities.

The strategic placement of the phenyl group and the alkyne allows for the creation of diverse molecular architectures. For example, derivatives like 2-methyl-4-phenyl-3-butyn-2-ol have been utilized in palladium-catalyzed reactions to construct trisubstituted 1,3-enynes. These enynes are themselves versatile intermediates for further synthetic transformations. The ability to introduce various substituents onto the benzene (B151609) ring or modify the alkyne further expands the range of accessible complex molecules.

Precursors for Polyheterocycles and Fused Ring Systems

Derivatives of this compound are instrumental in the synthesis of polyheterocycles and fused ring systems. These structural motifs are prevalent in natural products and pharmaceuticals. One-pot cascade reactions involving derivatives like 1-(3-(pent-3-yn-1-yloxy)phenyl)ethanone can lead to the formation of complex tricyclic heterocycles. acs.org

Transition metal-catalyzed annulation reactions are a powerful tool for constructing fused ring systems. For example, rhodium(III)-catalyzed C-H activation and alkyne annulation of ketone derivatives with alkynes can produce multisubstituted tricyclic heterocycles. acs.org Similarly, iridium- and rhodium-catalyzed C–H activation/annulation reactions of substrates like 4-methyl-N-(2-methyl-4-phenylbut-3-yn-2-yl)benzenesulfonamide have been investigated to form fused systems. acs.org The ability to control the reaction conditions allows for the selective synthesis of different ring systems, such as indenamines and isoquinolines, through [3+2] and [4+2] annulations. acs.org

Furthermore, the [2+2+2] cycloaddition of diynes, which can be derived from this compound, is a step-economical method for synthesizing substituted benzenes and naphthalenes, key components of many fused ring systems. researchgate.net

Intermediates in the Synthesis of Biologically Active Compounds

The structural framework of this compound is a valuable starting point for the synthesis of biologically active compounds. The alkyne functionality provides a handle for introducing various pharmacophores and modifying the molecule's properties. For example, the synthesis of pyrazole (B372694) derivatives, a class of compounds with a wide range of biological activities including anti-cancer and anti-inflammatory properties, can be achieved from alkyne precursors. nih.gov

This compound derivatives can be incorporated into more complex structures that exhibit biological activity. For instance, the synthesis of isoquinolones, which are found in many natural products and bioactive molecules, can be achieved through the carbonylative cyclization of related aryl alkynes. chinesechemsoc.org Additionally, propargylic alcohols, which can be derived from this compound, are versatile building blocks for synthesizing enantiomerically pure propargylic amines, which are important in medicinal chemistry. researchgate.net

Role in Ring-Opening Alkyne Metathesis Polymerization (ROAMP)

Ring-Opening Alkyne Metathesis Polymerization (ROAMP) is a powerful technique for the synthesis of polymers with unique properties. rsc.org While direct ROAMP of this compound itself is not extensively documented, the principles of alkyne metathesis are relevant to its derivatives. researchgate.net ROAMP typically involves cyclic alkynes that undergo ring-opening and polymerization in the presence of a metal alkylidyne catalyst. nsf.govescholarship.org

The development of new catalysts has expanded the scope of alkyne metathesis. nih.gov This includes ring expansion alkyne metathesis polymerization (REAMP), a process where a tethered alkylidyne catalyst opens cyclic alkynes to produce high-molecular-weight cyclic polyalkynes. nsf.gov The fundamental alkyne metathesis reaction, which involves the scrambling of alkyne fragments, can be applied to derivatives of this compound to create novel polymeric materials.

Diversification of Functionalized Alkynes and Alkenes

This compound and its derivatives are key substrates for creating a diverse array of functionalized alkynes and alkenes. The reactivity of the alkyne group allows for various transformations, leading to products with tailored electronic and steric properties.

One common transformation is the Sonogashira coupling, which allows for the attachment of various aryl or vinyl groups to the alkyne terminus. sci-hub.se This reaction is a cornerstone for creating more complex conjugated systems. Furthermore, hydrofunctionalization reactions of the alkyne can introduce a range of functional groups. For example, hydroamination and hydroamidation processes can be used to synthesize enamine and enamide derivatives. mdpi.com

Recent advances have also enabled the direct alkenylation of unactivated alkanes using alkyne precursors, leading to the synthesis of Z-alkenes. rsc.org Additionally, silver-catalyzed phosphonofluorination of aromatic alkynes provides a route to β-fluorovinylphosphonates. beilstein-journals.org Ruthenium-catalyzed oxidative functionalization with internal alkynes can yield enecarbamates. acs.orgnih.gov These methods highlight the versatility of the this compound scaffold in generating a wide range of functionalized unsaturated compounds.

Cascade Cyclization and Annulation Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, are an efficient strategy for building molecular complexity. This compound derivatives are excellent substrates for such transformations. These reactions often proceed through intermediates that can undergo subsequent cyclizations and rearrangements to form intricate polycyclic structures.

For example, radical cascade cyclizations using alkene equivalents of alkynes can lead to the formation of extended polycyclic structures. google.com Metal-catalyzed cascade [4+2] annulations between diyne-carbonyls and alkenes can produce complex bis(dihydronaphthalene) derivatives. acs.org The choice of catalyst, such as platinum(II) or gold(I), can control the reaction pathway, leading to different annulation products. acs.org

Furthermore, the intramolecular hydroamination of diynes, which can be prepared from this compound precursors, followed by cycloisomerization can lead to the formation of eight-membered ring-fused indoles. kyoto-u.ac.jp These cascade processes provide a powerful means to rapidly construct complex molecular architectures from relatively simple starting materials.

Stereoselective Construction of 1,3-Enynes

The stereoselective synthesis of 1,3-enynes is a significant area of research, as these motifs are valuable building blocks in organic synthesis. sci-hub.se Derivatives of this compound, particularly propargylic alcohols like 2-methyl-4-phenyl-3-butyn-2-ol, have been employed in palladium-catalyzed reactions to achieve the stereoselective construction of trisubstituted 1,3-enynes.

These reactions often involve a 1,4-palladium migration from an aryl to a vinyl group, which establishes the desired regio- and stereoselectivity. The use of specific ligands and additives is crucial for controlling the outcome of these reactions. The resulting 1,3-enynes can then be used in a variety of subsequent transformations, such as Diels-Alder reactions or further cross-coupling reactions, to build even more complex molecules. The ability to control the stereochemistry during the synthesis of these enynes is critical for their application in the synthesis of natural products and pharmaceuticals.

Theoretical Chemistry and Computational Studies of But 3 Yn 2 Ylbenzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure of molecules like but-3-yn-2-ylbenzene. acs.orgrsc.orgdal.ca These methods can provide detailed information about molecular orbitals, bond lengths, and the distribution of electron density within the molecule.

For substituted alkynes, DFT calculations at levels like B3LYP/6-311G* are used to compute properties such as ¹³C chemical shifts, which can be compared with experimental data to validate the accuracy of the calculated molecular structure. acs.org Such calculations also yield insights into the occupation of bonding (π) and antibonding (π) orbitals of the C≡C triple bond, which directly correlates with the bond length and reactivity. acs.org In a study on various substituted alkynes, a correlation between the occupation quotient of these orbitals (πC≡C/πC≡C) and the C≡C bond length was established. acs.org

The electronic properties of related aromatic and unsaturated compounds have been extensively studied using these methods. For instance, calculations on a triazole derivative involved optimizing the molecule with the B3LYP/6-31G(d,p) basis set to determine structural parameters, HOMO-LUMO energies, and various thermodynamic and electronic properties. epstem.net Similarly, the electronic structure of other complex organic molecules has been investigated to understand their optoelectronic properties, which are governed by parameters like the HOMO-LUMO gap. researchgate.netacs.org

A systematic theoretical study on the hydrogen atom abstraction from a series of alkynes, including this compound, utilized the M06-2X/cc-pVTZ level of theory for geometry optimizations and frequency calculations. mdpi.comresearchgate.net High-level methods like W1BD and CCSD(T)/CBS were used as benchmarks to select the most accurate DFT functional for these larger systems. mdpi.comresearchgate.net

Table 1: Representative Quantum Chemical Methods and Their Applications

Method Basis Set Application Reference
DFT (B3LYP)6-311G*Calculation of ¹³C chemical shifts and C≡C bond properties in substituted alkynes. acs.org
DFT (B3LYP)6-31G(d,p)Optimization and calculation of electronic and thermodynamic properties of a triazole derivative. epstem.net
DFT (M06-2X)cc-pVTZGeometry optimization and frequency calculations for hydrogen abstraction reactions of alkynes. mdpi.comresearchgate.net
W1BD, CCSD(T)/CBSN/AHigh-level benchmark calculations for reaction energies. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Reaction Pathways and Intermediates

Molecular dynamics (MD) simulations are a powerful tool for exploring the reaction pathways and identifying transient intermediates in chemical reactions. mdpi.comwhiterose.ac.uk Reactive MD simulations, in particular, can model the formation and breaking of chemical bonds, providing a dynamic picture of a reaction as it unfolds. mdpi.com

For unsaturated hydrocarbons, MD simulations can elucidate mechanisms of reactions such as polymerization, oxidation, and addition reactions. noaa.govnoaa.gov These compounds are known to undergo exothermic addition polymerization in the presence of catalysts and can form explosive peroxides upon exposure to air. noaa.govnoaa.gov

A computational workflow known as ChemDyME combines reactive MD simulations with master equation calculations to automatically generate reaction mechanisms. whiterose.ac.ukarxiv.org This approach uses MD to discover possible reaction products from a given starting state, which are then refined through optimization and transition state calculations. whiterose.ac.ukarxiv.org This methodology has been applied to study the reactions of various chemical systems, including the reactions of hydroxyl radicals with alkynes. whiterose.ac.ukarxiv.org

Ab initio molecular dynamics (AIMD) simulations have been employed to study the adsorption and reaction of alkyne-functionalized molecules on surfaces. mdpi.com These simulations provide insights into the reaction dynamics and support the findings from static calculations of reaction paths and barriers. mdpi.com Enhanced sampling methods, such as metadynamics, are often used in MD simulations to explore complex reaction landscapes and have been successfully applied to reactions like the azide-alkyne Huisgen cycloaddition. acs.org

In the context of this compound, a key reaction is the abstraction of a hydrogen atom from the propargyl position. Theoretical studies have calculated the potential energy surfaces for this reaction with hydrogen and hydroxyl radicals. mdpi.comresearchgate.net For the reaction with the OH radical, the transition state structures are complex, with the radical's orientation being influenced by the phenyl group. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. kashanu.ac.irnih.govmdpi.comigi-global.comnih.gov These models often employ molecular descriptors derived from the compound's structure, which can be topological, electronic, or steric in nature. kashanu.ac.irresearchgate.netresearchgate.net

For aromatic compounds like benzene (B151609) derivatives, QSPR models have been developed to predict properties such as thermal energy, heat capacity, and entropy using topological indices. kashanu.ac.irresearchgate.net Similarly, QSAR models have been established for the toxicity of substituted benzenes, where descriptors like the energy of the lowest unoccupied molecular orbital (E(LUMO)) and hydrophobicity-related indices were found to be important. nih.gov The carcinogenic potential of aromatic amines has also been successfully modeled using QSAR, highlighting the importance of these approaches in risk assessment. nih.gov

While specific QSAR/QSPR studies focusing solely on this compound are not widely reported, the methodologies are broadly applicable. For a molecule like this compound, descriptors would be calculated to quantify its size, shape, electronic properties (e.g., from quantum chemical calculations), and lipophilicity. These descriptors could then be used to build models for various endpoints, such as reactivity in a particular reaction, inhibition of an enzyme, or a specific physical property. For instance, QSPR analysis has been applied to a large set of corrosion inhibitors, including acetylenic alcohols, to correlate their inhibition efficiency with quantum chemical descriptors. scielo.br

Table 2: Common Descriptors in QSAR/QSPR Studies

Descriptor Type Examples Information Encoded Reference
TopologicalRandić index, Wiener index, Szeged indexMolecular size, branching, and connectivity. kashanu.ac.irresearchgate.net
ElectronicHOMO/LUMO energies, Dipole momentElectron-donating/accepting ability, polarity. nih.gov
PhysicochemicalLogP, Molar refractivityLipophilicity, polarizability. nih.gov
Quantum ChemicalCharges on atoms, Bond ordersDetailed electronic structure and reactivity. scielo.br

Reactivity Descriptors and Mechanistic Interpretations from Computational Data

Computational data, particularly from quantum chemical calculations, provides a wealth of information that can be translated into reactivity descriptors. These descriptors help in understanding and predicting the chemical behavior of a molecule and in interpreting reaction mechanisms.

A fundamental concept is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate a molecule's ability to act as an electron donor or acceptor, respectively. The HOMO-LUMO energy gap is a measure of chemical reactivity and is often used to predict the stability of a molecule. epstem.net

For unsaturated systems, local reactivity descriptors like Fukui indices can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. rsc.org This approach has been successfully used to explain the regioselectivity in the electrochemical hydrogenation of unsaturated carboxylic acids, where thermodynamic calculations alone were insufficient. rsc.org

In the study of hydrogen abstraction from this compound, the calculated potential energy barriers and reaction energies provide a direct measure of reactivity. mdpi.comresearchgate.net The transition state geometries reveal the specific atomic interactions that govern the reaction pathway. mdpi.comresearchgate.net For example, in the reaction with the OH radical, the transition state shows the OH radical positioned above the benzene ring, indicating an interaction that stabilizes the transition state. mdpi.comresearchgate.net

The study of electrophilic additions to alkynes has shown that the reaction can proceed through different mechanisms (e.g., bimolecular or termolecular) depending on the substituents and reaction conditions, with computational studies providing deep insights into these mechanistic details and the resulting stereoselectivity. rsc.org

Q & A

Q. How can collaborative teams standardize experimental protocols for multi-institutional studies on this compound?

  • Methodological Answer : Develop a shared protocol using platforms like protocols.io , specifying equipment calibration methods (e.g., NMR shimming), reagent sourcing (e.g., CAS numbers), and step-by-step workflows. Conduct interlaboratory validation rounds with blinded samples to assess reproducibility. Use version control tools (e.g., Git) to track protocol updates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
But-3-yn-2-ylbenzene
Reactant of Route 2
Reactant of Route 2
But-3-yn-2-ylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.